DBU

描述

Overview of DBU as an Organic Base and Catalyst

This compound's primary function in organic synthesis is as a strong, non-nucleophilic base. commonorganicchemistry.comnordmann.global Its steric hindrance means it can effectively abstract protons without acting as a nucleophile itself. youtube.comproprep.com This property is particularly advantageous in reactions like dehydrohalogenations, where the goal is to remove a hydrogen and a halogen atom to form an alkene. youtube.comwikipedia.org The basicity of this compound is attributed to the resonance stabilization of its protonated form, the amidinium cation. san-apro.co.jpstackexchange.com

Beyond its role as a base, this compound is a versatile catalyst for a wide array of organic transformations. wikipedia.orgtandfonline.com It is employed in condensation reactions to promote the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of compounds like amides and esters. vestachem.com this compound also serves as an efficient catalyst for various cyclization, elimination, and esterification reactions. tandfonline.comtandfonline.com Its catalytic activity extends to polymer chemistry, where it is used as a curing agent for epoxy resins and polyurethanes. youtube.comwikipedia.org The ability of this compound to function under mild conditions often leads to operational simplicity, reducing side products and waste. tandfonline.comtandfonline.com

While predominantly known as a non-nucleophilic base, there are instances where this compound can act as a nucleophilic catalyst. capes.gov.brhighfine.com For example, it can catalyze the esterification of carboxylic acids with dimethyl carbonate. acs.org This dual reactivity further broadens its utility in synthetic chemistry. acs.org

Historical Context and Evolution of this compound Applications in Organic Synthesis

Initially, this compound gained prominence as a sterically hindered, non-nucleophilic base, primarily utilized for dehydrohalogenation reactions to form olefins. youtube.comcapes.gov.brhighfine.com Its effectiveness in promoting elimination reactions without significant nucleophilic attack made it a preferred choice over other bases. guidechem.com The synthesis of this compound itself can be achieved from caprolactam and acrylonitrile (B1666552) through a three-step process involving addition, hydrogenation, and cyclization. wikipedia.orggoogle.com

Over the decades, the scope of this compound's applications has expanded dramatically. tandfonline.comtandfonline.com Initially used for simple elimination reactions, chemists discovered its utility in a much broader range of transformations. Research revealed its capacity to catalyze complex reactions, including multicomponent reactions, which allow for the synthesis of complex molecules in a single step. tandfonline.comeurekaselect.com It has been successfully used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. vestachem.com

More recently, this compound has been identified as an effective catalyst in "green chemistry" applications. tandfonline.commspmbeed.com For instance, it promotes the methylation of phenols, indoles, and benzimidazoles using the environmentally benign reagent dimethyl carbonate. chemicalbook.comchemicalbook.com Its role has also been explored in the chemical fixation of carbon dioxide and in ring-opening polymerization, showcasing its continuous evolution as a versatile tool in organic synthesis. highfine.comresearchgate.netmagnusconferences.com

Significance of this compound in Modern Synthetic Chemistry

This compound holds significant importance in modern synthetic chemistry due to its versatility, efficiency, and commercial availability. vestachem.comtandfonline.comeurekaselect.com It is a readily available, inexpensive, and easy-to-handle homogeneous catalyst, which makes it a practical choice for both academic research and industrial applications. tandfonline.comeurekaselect.com Its high thermal and mechanical stability are also notable advantages. tandfonline.comtandfonline.com

The significance of this compound is underscored by its role in facilitating a vast number of organic transformations with high selectivity (chemo-, regio-, and stereo-selectivity). tandfonline.comtandfonline.com It is instrumental in the synthesis of a wide variety of organic materials, including pharmaceuticals. tandfonline.comhighfine.com For example, it is used in the synthesis of cephalosporin (B10832234) antibiotics and as a catalyst in the production of polyurethanes. chemicalbook.comchemicalbook.com this compound has also been employed in the final steps of synthesizing compounds like 1,3-dimethyl-6-propyluracil through the efficient elimination of methanesulfonic acid. tandfonline.com

Furthermore, the application of this compound in green and sustainable chemistry highlights its contemporary relevance. mspmbeed.com Its use as an organocatalyst provides an economically viable and environmentally friendlier alternative to metal-based catalysts. tandfonline.com this compound's ability to catalyze reactions under mild conditions, often in aqueous media, and its potential for recovery and reuse contribute to more sustainable chemical processes. tandfonline.commspmbeed.com The continuous discovery of new applications for this compound, from multicomponent reactions to synergistic catalysis with metal complexes, ensures its enduring role as a cornerstone reagent in organic synthesis. tandfonline.comacs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

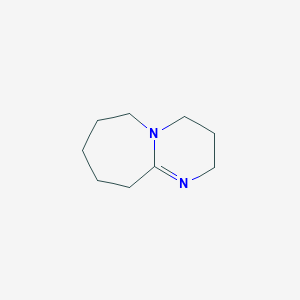

| IUPAC Name | 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine | wikipedia.org |

| CAS Number | 6674-22-2 | wikipedia.org |

| Chemical Formula | C₉H₁₆N₂ | wikipedia.org |

| Molar Mass | 152.241 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to slightly yellowish liquid | wikipedia.orgsan-apro.co.jp |

| Density | 1.018 g/mL (liquid) | wikipedia.org |

| Melting Point | -70 °C | wikipedia.org |

| Boiling Point | 261 °C (at 1 atm), 80-83 °C (at 0.6 mmHg) | wikipedia.org |

| pKa of Conjugate Acid | 13.5 (in water), 24.34 (in acetonitrile) | wikipedia.org |

| Flash Point | 119.9 °C | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHTUMJGOHRCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCCN2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049424 | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |

| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6674-22-2 | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1ILJ6IBUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Dbu in Catalysis

DBU as a Non-Nucleophilic Base: Role in Deprotonation Reactions

Traditionally, this compound is recognized as a strong, sterically hindered, non-nucleophilic base. youtube.comtandfonline.comwikipedia.org This characteristic is attributed to its bicyclic amidine structure, which makes the nitrogen atom readily available for proton abstraction while its bulky framework impedes it from participating in nucleophilic attacks. wikipedia.orgresearchgate.net

A primary role of this compound as a non-nucleophilic base is the deprotonation of carbon acids to generate reactive intermediates such as carbanions and enolates. researchgate.net These intermediates are pivotal in a multitude of carbon-carbon bond-forming reactions. For instance, in the Claisen ester condensation, a hindered base like lithium diisopropylamide is often used to deprotonate an ester to form an enolate. wikipedia.org Similarly, this compound's basicity is sufficient to generate enolates from carbonyl compounds, which can then participate in reactions like the Aldol (B89426) condensation. siue.edu The formation of an enolate occurs when a base abstracts an α-hydrogen from a carbonyl compound, creating a resonance-stabilized anion. siue.edu

The effectiveness of this compound in these reactions stems from its ability to efficiently remove a proton without competing nucleophilic addition to the carbonyl group. This selectivity is crucial for achieving high yields of the desired products.

Upon abstracting a proton, this compound forms a protonated species, [this compound-H]⁺. The stability of this cation is a key factor in this compound's efficacy as a base. The positive charge on the protonated nitrogen is stabilized by the adjacent nitrogen atom through resonance, delocalizing the charge and thereby increasing the basicity of this compound. tandfonline.com This inherent stability of the conjugate acid contributes to the driving force of the deprotonation reaction. tandfonline.com

Recent studies have further explored the role of protonated this compound in catalytic cycles. For example, in certain reactions, the formation of a [this compound-H]⁺-solvent complex can play a crucial role in the reaction mechanism. rsc.org Computational studies have shown that these complexes can act as catalysts themselves, highlighting the multifaceted role of this compound and its protonated form. rsc.org

This compound as a Nucleophilic Catalyst: Pathways and Intermediates

Contrary to its traditional classification, a growing body of evidence demonstrates that this compound can also act as a potent nucleophilic catalyst in various transformations. highfine.comtandfonline.com In these roles, this compound directly participates in the reaction by forming covalent intermediates with the substrate.

One of the well-documented nucleophilic roles of this compound is in the esterification of carboxylic acids using dimethyl carbonate (DMC). acs.orgnih.gov In this reaction, this compound functions as a nucleophilic catalyst by first reacting with DMC. tandfonline.comacs.orgnih.gov This initial step involves the N-acylation of this compound, leading to the formation of a carbamate (B1207046) intermediate. tandfonline.comacs.orgnih.gov This intermediate is highly reactive and subsequently undergoes O-alkylation by the carboxylate anion, yielding the corresponding methyl ester and regenerating this compound for the next catalytic cycle. acs.orgnih.gov This pathway is significantly more efficient than when other bases like N-methylmorpholine are used, where no product is formed. acs.orgnih.gov The ability of this compound to form this key carbamate intermediate is crucial for the success of the reaction. tandfonline.comacs.orgnih.gov

The N-acylation of carbamates and related compounds is a significant transformation in organic synthesis. semanticscholar.orgsciforum.net While often requiring activation of the nitrogen atom or the acyl donor, this compound's nucleophilicity allows it to directly engage in these reactions under specific conditions. semanticscholar.org

| Reactants | Catalyst | Intermediate | Product | Reference |

| Carboxylic Acid + Dimethyl Carbonate | This compound | N-acyl-DBU carbamate | Methyl Ester | tandfonline.comacs.orgnih.gov |

| α-amino ketone + Ethyl diazoacetate | This compound·[this compound-H]⁺-DMF-H₂O | This compound-activated complex | Substituted amine | rsc.org |

This compound's catalytic activity can also be attributed to its ability to act as a hydrogen-bond acceptor. lmu.edu In certain reactions, such as the this compound-catalyzed esterification of acyl imidazoles, kinetic studies suggest that this compound activates the nucleophile (an alcohol) by forming a hydrogen-bond complex. lmu.edu This hydrogen bonding increases the nucleophilicity of the alcohol, facilitating its attack on the electrophilic carbonyl group. lmu.edu

This mechanism is distinct from direct deprotonation. Evidence from NMR titration experiments has shown that this compound readily forms hydrogen-bond complexes with alcohols, even in polar solvents. lmu.edu The rate of these reactions is often strongly dependent on the solvent, further supporting a mechanism involving hydrogen-bond activation. lmu.edu The concept of hydrogen bonding as an activation strategy is a growing area of interest in catalysis, with applications in various transformations, including those involving metal complexes. acs.orgnih.gov The ability of a molecule to act as a hydrogen-bond donor or acceptor is a critical aspect of its chemical behavior. nih.govnih.govvu.nl

In some catalytic systems, this compound exhibits a dual role, acting as both a Brønsted base and a hydrogen-bond donor. This cooperative catalysis is particularly evident in ring-opening polymerization (ROP) reactions. acs.org For the ROP of lactones, this compound, in conjunction with a co-catalyst like a thiourea (B124793) derivative, facilitates the polymerization. acs.org

Mechanistic studies indicate that this compound and the co-catalyst can form a strongly associated complex through hydrogen bonding. acs.org This complex then activates both the monomer and the initiating alcohol. This compound's basicity is proposed to deprotonate the alcohol, increasing its nucleophilicity, while the co-catalyst, acting as a hydrogen-bond donor, activates the lactone monomer, making it more susceptible to nucleophilic attack. This dual activation model, where this compound functions in concert with another species, leads to highly efficient and controlled polymerizations. acs.org The concept of dual hydrogen-bond donor and Brønsted acid co-catalysis has also been explored in other asymmetric reactions. researchgate.net

Computational and Theoretical Studies on this compound Reaction Mechanisms

The catalytic prowess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound) in a multitude of organic transformations has been significantly illuminated through the lens of computational and theoretical chemistry. These in-silico investigations provide a molecular-level understanding of reaction pathways, transition states, and the subtle interplay of various factors that govern the catalytic cycle.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool to map out the intricate reaction pathways of this compound-catalyzed reactions. nih.govmdpi.com By calculating the potential energy surface, researchers can identify the most plausible mechanistic routes. For instance, in the this compound-catalyzed aza-Michael addition, DFT studies have been instrumental in modeling the catalytic cycle, showing how this compound facilitates the reaction. scielo.brresearchgate.net Similarly, in the context of urethane (B1682113) formation, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the reaction between phenyl isocyanate and methanol (B129727) in both the gas phase and in tetrahydrofuran (B95107) (THF) as a solvent. researchgate.net These studies revealed that this compound significantly alters the reaction mechanism compared to the catalyst-free pathway, leading to a multi-step process with substantially lower relative energies. researchgate.net

In the this compound-catalyzed ring-opening polymerization (ROP) of lactide, DFT investigations have been crucial in proposing a unified mechanistic scheme. acs.org These calculations help to deconstruct the complex reaction network and understand the interplay between different polymerization routes. acs.org DFT has also been used to explore the dual role of this compound in the synthesis of terminal aryl- and styryl-acetylenes, where it acts in a tandem elimination/Umpolung/protonation process. acs.org Furthermore, in the this compound-catalyzed insertion of isatins into aryl difluoronitromethyl ketones, DFT calculations have been employed to study the competing α and β carbonyl pathways, successfully predicting the chemoselectivity observed experimentally. nih.gov

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. A variety of functionals, such as PBE0 and M06-2X, and basis sets, including 6-31G(d,p) and 6-311++G(d,p), have been utilized depending on the specific reaction being studied. mdpi.comacs.org For instance, in a study on the cycloaddition of CO2 with aziridine, the PBE0 hybrid functional with the 6-31G(d,p) basis set for main-group elements was used for geometry optimization and frequency analysis. acs.org

Kinetic and Thermodynamic Analyses of this compound-Catalyzed Processes

Kinetic and thermodynamic analyses, often coupled with computational studies, provide quantitative insights into the efficiency and feasibility of this compound-catalyzed reactions. nih.govwikipedia.org These analyses help in understanding the factors that control the reaction rates and product distributions.

In the this compound-catalyzed transesterification for biodiesel production, a kinetic analysis revealed the reaction order with respect to the oil to be 0.7. rsc.org The apparent activation energy was determined to be a relatively low 16.763 kJ mol⁻¹, with a pre-exponential factor of 561.31 mol⁰.³ mL⁻⁰.³ min⁻¹, explaining the high efficiency of the this compound catalyst in this process. rsc.org

Kinetic studies have also been crucial in elucidating the mechanism of this compound-catalyzed acylations. lmu.edu By performing kinetics-based solvent screening, competition experiments, and measuring this compound-nucleophile hydrogen-bonding association constants via NMR titration, it was suggested that this compound acts as a hydrogen-bond acceptor rather than a Brønsted base in these reactions. lmu.edu The rate of esterification was found to be strongly dependent on the solvent, while not being directly dependent on the acidity of the nucleophile. lmu.edu

Table 1: Kinetic and Thermodynamic Data for this compound-Catalyzed Reactions

| Reaction | Parameter | Value | Source |

| Transesterification for Biodiesel | Reaction Order (Oil) | 0.7 | rsc.org |

| Apparent Activation Energy | 16.763 kJ mol⁻¹ | rsc.org | |

| Pre-exponential Factor | 561.31 mol⁰.³ mL⁻⁰.³ min⁻¹ | rsc.org |

Elucidation of Transition States and Intermediates

The identification and characterization of transition states and intermediates are fundamental to understanding any catalytic mechanism. youtube.comnih.gov Computational methods, particularly DFT, are invaluable for elucidating the high-energy transition state structures and the transient intermediates that are often difficult to detect experimentally. elifesciences.orgnih.gov

In the this compound-catalyzed insertion of isatins into aryl difluoronitromethyl ketones, computational studies have detailed a five-step mechanism for two competing pathways. nih.gov These steps include the initial nucleophilic addition of this compound, a C-C bond cleavage to form an ion pair, nucleophilic addition to the isatin, an acyl transfer, and finally, the dissociation of the this compound catalyst. nih.gov The transition states for each of these elementary steps were located and their energies calculated, revealing that the pathway leading to the experimentally observed major product is energetically more favorable. nih.gov

Similarly, in the this compound-catalyzed reaction of phenyl isocyanate and methanol, DFT calculations have identified the reaction complex (RC), transition states (TS), intermediates (IM), and the product complex (PC). researchgate.net The calculations showed the formation of an intermediate where this compound is hydrogen-bonded to the nitrogen of the former isocyanate group. researchgate.net The study highlighted that the presence of the this compound catalyst introduces additional intermediates and transition states compared to the uncatalyzed reaction. researchgate.net

The concept of a broad transition-state ensemble, rather than a single unique transition state, has been proposed as a key component for efficient enzyme catalysis and can be extended to organocatalysis. elifesciences.org This suggests that a range of structurally similar, energetically equivalent configurations can lead to the product, which has implications for how this compound facilitates reactions.

Table 2: Key Intermediates and Transition States in this compound-Catalyzed Reactions

| Reaction | Intermediate/Transition State | Description | Source |

| Insertion of Isatins | Phenylcarbonyl–this compound cation | An intermediate formed after C-C bond cleavage. | nih.gov |

| Acyl transfer transition state | The high-energy state leading to the final product. | nih.gov | |

| Urethane Formation | This compound-Isocyanate Adduct | An intermediate where this compound is hydrogen-bonded to the isocyanate. | researchgate.net |

| Proton Transfer Transition State | The transition state for the transfer of a proton from the catalyst to the product. | researchgate.net |

Investigation of Solvent Effects and Non-Covalent Interactions

Solvent effects and non-covalent interactions play a crucial, yet often subtle, role in the outcome of this compound-catalyzed reactions. rsc.org Computational models that can accurately account for these effects are therefore essential for a comprehensive understanding of the catalytic mechanism.

In the study of this compound-catalyzed esterifications, the rate was found to be strongly solvent-dependent. lmu.edu This suggests that the solvent is not merely a passive medium but actively participates in the reaction, likely by stabilizing or destabilizing key intermediates and transition states. The use of an implicit solvent model, such as the IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model), in DFT calculations allows for the inclusion of bulk solvent effects on the reaction energetics. acs.org

Dbu in Polymerization Chemistry

Ring-Opening Polymerization (ROP) Catalysis

DBU is widely recognized as a highly efficient catalyst for the ring-opening polymerization of a variety of cyclic ester monomers. researchgate.netnih.govacs.org First reported for this application in 2006, its use has become a cornerstone for producing well-defined aliphatic polyesters. researchgate.netnih.govacs.org The catalytic activity of this compound stems from its ability to activate both monomers and initiators (like alcohols), facilitating controlled polymer chain growth. researchgate.netrsc.org This dual-activation capability allows for polymerization under mild conditions and provides a high degree of control over the resulting polymer's characteristics. umons.ac.be Unlike some metal-based catalysts, this compound is an organic molecule, which can be advantageous in producing polymers for biomedical applications where metal contamination is a concern.

The synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polyester, is readily achieved using this compound as a catalyst for the ROP of lactide, the cyclic dimer of lactic acid. nih.govacs.org this compound's effectiveness allows for the rapid polymerization of lactide, even at ambient temperatures. umons.ac.be

Research has focused on elucidating the complex reaction network involved in this compound-catalyzed lactide polymerization to engineer PLA with specific properties. researchgate.netnih.govacs.org Kinetic studies and modeling have been employed to understand the interplay between different polymerization pathways facilitated by this compound. nih.govacs.org The catalyst's performance can be influenced by various factors, including monomer and initiator concentrations, the presence of co-catalysts, and reaction conditions. researchgate.netnih.govumons.ac.be For instance, the combination of this compound with an acid co-catalyst, such as benzoic acid, can form a salt that acts as a bifunctional catalyst, activating both the monomer and the propagating chain end for controlled polymerization. rsc.org

Table 1: Research Findings on this compound-Catalyzed PLA Synthesis

| Research Focus | Key Findings | References |

|---|---|---|

| Mechanistic Scheme | Proposed a unified mechanistic scheme for the this compound-catalyzed ROP of lactide, involving multiple potential pathways depending on initial conditions (e.g., presence or absence of an alcohol initiator). | researchgate.net, nih.gov, acs.org |

| Kinetic Modeling | Developed kinetic models to validate the proposed reaction network and quantify the interplay between different polymerization routes. | nih.gov, acs.org |

| Bifunctional Catalysis | Demonstrated that an acid/base complex formed from this compound and benzoic acid allows for controlled polymerizations with targeted molecular weights and narrow polydispersities. | rsc.org |

| Accelerated Polymerization | Showed that using a crown ether as an additive with a this compound/acid complex can significantly accelerate the polymerization of L-lactide. | umons.ac.be |

This compound is also an effective catalyst for the ring-opening polymerization of ε-caprolactone (CL) to produce poly(ε-caprolactone) (PCL), another important biodegradable polyester. rsc.orgresearchgate.net this compound can catalyze the ROP of CL initiated by water or alcohols. rsc.orgresearchgate.net Studies have shown that this compound's catalytic activity can be significantly enhanced under high-pressure conditions, leading to much faster polymerization times compared to reactions at ambient pressure. rsc.org This allows for the synthesis of well-defined telechelic PCLs in significantly shorter timeframes. rsc.org

The use of functional initiators, such as 2-hydroxyethyl methacrylate (B99206) or propargyl alcohol, in this compound-catalyzed CL polymerization enables the synthesis of end-functionalized PCLs, which can be used to create more complex polymer structures like block copolymers. researchgate.net

Table 2: Research Findings on this compound-Catalyzed PCL Synthesis

| Research Focus | Key Findings | References |

|---|---|---|

| Water-Initiated ROP | Investigated water-initiated ROP of ε-CL using this compound, demonstrating enhanced catalytic activity at high pressure, leading to faster reactions and well-defined telechelic PCL. | rsc.org |

| Functional Initiators | Successfully synthesized end-functionalized PCLs using various functional initiators, demonstrating the controlled/living character of the polymerization. | researchgate.net |

| Catalyst Activity Comparison | Revealed enhanced catalytic activity of this compound over another organocatalyst, TBD, at high pressure for water-initiated ROP of ε-CL. | rsc.org |

| Mechanism | Proposed a pseudo-anionic mechanism for this compound-catalyzed ROP, where the initiator's hydroxy oxygen atom is activated. | rsc.org |

Beyond polyesters, this compound serves as a crucial catalyst and curing agent in the synthesis of other functional polymers, including polyurethanes and epoxy resins.

Polyurethane Synthesis: In the polyurethane industry, this compound is a highly active gel catalyst. dbuchem.com It is particularly useful in formulations that require strong gel catalysis, such as those involving less reactive aliphatic or alicyclic isocyanates. dbuchem.com Computational studies have shown that this compound significantly lowers the energy barrier for urethane (B1682113) formation by altering the reaction mechanism compared to the catalyst-free process. researchgate.net

Epoxy Resin Synthesis: this compound functions as a curing accelerator for epoxy resins. dbuchem.comyoutube.com It exhibits latent catalytic activity, showing minimal reaction at room temperature but causing rapid gelling when heated. dbuchem.com This property is highly valuable for applications like the encapsulation of electronic components, where a long pot life followed by rapid curing is desired. dbuchem.com this compound is also used to modify polyurethane prepolymers with epoxy resins to create hybrid materials with improved water resistance, solvent resistance, and tensile strength. journalajacr.com

The mechanism of this compound-catalyzed ROP of cyclic esters has been a subject of extensive research, as it can proceed through several competing pathways. researchgate.netnih.govacs.org The primary role of this compound is often as a Brønsted base, activating an initiator (typically an alcohol) by deprotonation. chalmers.se

The generally accepted mechanism involves the following key steps:

Initiator Activation: this compound abstracts a proton from the alcohol initiator (ROH), forming a more nucleophilic alkoxide anion (RO⁻) and a protonated this compound cation (DBUH⁺). researchgate.netchalmers.se

Nucleophilic Attack: The generated alkoxide attacks the carbonyl carbon of the cyclic ester monomer, leading to the opening of the ring.

Propagation: The newly formed chain end, which is also an alkoxide, continues to attack subsequent monomer molecules, propagating the polymer chain.

Proton Transfer: The DBUH⁺ cation can participate in the reaction, often through hydrogen bonding, which can activate the monomer and stabilize intermediates. researchgate.netchalmers.se It acts as a proton shuttle, regenerating the this compound catalyst and the hydroxyl-terminated polymer chain. researchgate.netrsc.org

In some cases, particularly when paired with a co-catalyst like thiourea (B124793) (TU), this compound can participate in a bifunctional mechanism. In such systems, the thiourea activates the monomer via hydrogen bonding, while this compound activates the initiator, leading to a synergistic catalytic effect. researchgate.netrsc.org This dual activation can result in more favorable reaction kinetics and thermodynamics. researchgate.netrsc.org

The ability to control polymer architecture—the arrangement of monomer units and branches—is critical for tuning the physical properties of materials. wikipedia.org this compound-catalyzed polymerization offers several avenues for achieving such control.

By employing living polymerization techniques with this compound, chemists can produce polymers with well-defined molecular weights and narrow polydispersity. researchgate.netbdmaee.net The use of multifunctional initiators allows for the synthesis of complex architectures like star polymers. Furthermore, this compound's compatibility with various functional groups enables the creation of block copolymers and heterografted brush copolymers in one-pot procedures, avoiding tedious intermediate purification steps. researchgate.net This control over macromolecular structure is essential for designing advanced materials with specific thermomechanical or responsive properties. rsc.orgresearchgate.net

Accelerated Polymerization Strategies

While this compound is a highly active catalyst, strategies to further accelerate polymerization rates are often desired to improve process efficiency. One effective approach is the use of additives or co-catalysts that work in synergy with this compound.

For example, in the polymerization of L-lactide initiated by a this compound/12-hydroxydodecanoic acid (HDA) complex, the addition of a crown ether (CE) like 15-Crown-5 can act as a "sacrificial kinetic booster". umons.ac.be The crown ether enhances the activity of the initiating complex, leading to a significant increase in the polymerization rate. umons.ac.be Another strategy involves the synergistic catalysis between a metal catalyst and this compound. In the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a combination of Zn(OAc)₂ and this compound in a dimethyl sulfoxide (B87167) (DMSO) solvent system was shown to be highly efficient, enabling complete depolymerization at milder temperatures and in shorter times than with either catalyst alone. acs.org

Table 3: Comparison of L-LA Polymerization Rates with and without Crown Ether Additive

| Catalytic System | Monomer Conversion (at 30 min) | Apparent Rate Constant (kapp, min-1) | Reference |

|---|---|---|---|

| This compound/HDA | ~15% | 0.005 | umons.ac.be |

| This compound/HDA/15C5 | >90% | 0.080 | umons.ac.be |

Conditions: [L-LA]₀/[HDA]₀/[this compound]₀ = 40/1/1, [L-LA]₀ = 1.63 M in DCM at 21°C. For the accelerated system, [15C5]₀/[this compound]₀ = 1/1.

This compound in the Synthesis of High Refractive Index Polymers

1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound) has emerged as a versatile and efficient organocatalyst in the synthesis of high refractive index polymers (HRIPs). These polymers are crucial materials for advanced optical applications, including in optoelectronic devices, due to their ability to manipulate light effectively. chemrxiv.orgresearchgate.net The incorporation of sulfur atoms and aromatic rings into the polymer backbone is a common strategy to increase the refractive index (n). researchgate.net this compound plays a significant role in facilitating polymerization reactions that construct these specific polymer architectures.

One prominent application of this compound is in the catalysis of thiol-yne polymerization to create sulfur-rich polymers. chemrxiv.org Researchers have successfully established a this compound-catalyzed polymerization of bromoalkynes and dithiophenols. chemrxiv.orgresearchgate.netresearchgate.net This reaction proceeds smoothly under relatively mild conditions, typically in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures, to produce soluble, sulfur-containing all-organic HRIPs. chemrxiv.org These polymers have demonstrated impressively high refractive indices, with values reaching up to 1.8433 at a wavelength of 589 nm. chemrxiv.orgresearchgate.net The resulting polymers also exhibit high weight-average molecular weights (Mw) and are produced in excellent yields. chemrxiv.org

The general scheme for this this compound-catalyzed polymerization involves the reaction between various bromoalkynes and dithiophenols. The specific monomers used have a direct impact on the properties of the final polymer. researchgate.net

Table 1: this compound-Catalyzed Polymerization of Bromoalkynes and Dithiophenols

| Polymer | Monomer 1 | Monomer 2 | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Refractive Index (n_D) |

|---|---|---|---|---|---|---|

| P1 | 1a | 2a | 99.2 | 26,300 | 1.70 | 1.8038 |

| P2 | 1b | 2a | 95.3 | 44,500 | 1.76 | 1.7853 |

| P3 | 1c | 2a | 92.0 | 25,900 | 1.63 | 1.8433 |

| P4 | 1d | 2a | 96.2 | 31,400 | 1.81 | 1.7701 |

| P5 | 1b | 2b | 94.1 | 35,600 | 1.74 | 1.7625 |

This table presents the results from the this compound-catalyzed polymerization of various bromoalkynes (1a-d) and dithiophenols (2a-b). The data highlights the high yields, molecular weights, and refractive indices achieved. researchgate.net

This compound's catalytic activity is not limited to its free base form. Functionalized ionic liquids derived from this compound have also proven effective. For instance, 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium lactate (B86563) ([this compound][Lac]) has been utilized as a catalyst for the synthesis of bio-based poly(isosorbide thioether) (PITE). rsc.org In this role, even a trace amount of the this compound-based ionic liquid catalyst (0.5 mol%) demonstrated high catalytic performance, yielding polymers with a weight-average molecular weight (Mw) of up to 63.3 kg/mol . rsc.org The resulting bio-based PITEs exhibited a high refractive index of 1.64 and excellent optical transparency of 93%. rsc.org

Furthermore, this compound has been employed as a strong base catalyst in the synthesis of other sulfur-containing polymers with desirable optical properties. It has been effective in the polymerization of 1,4-bis(mercaptomethyl)durene (BMMD) and 1,4-dithiin-1,1-dioxide (DTDO) to produce a novel alicyclic poly(thioether sulfone) (PTES). acs.org The use of this compound resulted in high polymer yields, although an excessive amount could lead to unwanted side reactions. acs.org

In copolymerization reactions, this compound serves as a potent co-catalyst. For the copolymerization of carbonyl sulfide (B99878) (COS) and biomass-derived epoxides, a binary system of (salen)CrCl and this compound showed high catalytic activity. rsc.org This system produced perfectly alternating copolymers with high molecular weights and a high refractive index of over 1.58. rsc.org

The research demonstrates that this compound is a key reagent for synthesizing a variety of sulfur-containing polymers with high refractive indices. Its effectiveness as both a direct organocatalyst and as a component of more complex catalytic systems highlights its importance in the development of advanced optical materials. chemrxiv.orgrsc.orgacs.orgrsc.org

Dbu As a Component in Advanced Catalytic Systems

DBU-Based Ionic Liquids and Their Catalytic Activity

Ionic liquids (ILs) are salts that are liquid at low temperatures, and their unique properties like negligible vapor pressure and high thermal stability make them attractive as green solvents and catalysts. psu.edu Task-specific ILs derived from this compound combine the catalytic prowess of the this compound moiety with the beneficial properties of ionic liquids. These this compound-based ILs have demonstrated significant catalytic activity in various organic reactions. psu.eduresearchgate.net

The aza-Michael addition, a C-N bond-forming reaction between an amine and an α,β-unsaturated carbonyl compound, is fundamental for synthesizing β-amino compounds, which are important intermediates for bioactive molecules. scielo.br this compound-based ionic liquids have emerged as highly efficient catalysts for these reactions, often outperforming conventional catalysts, especially for the addition of less reactive aromatic amines. researchgate.netscielo.br

Studies have shown that this compound-based ILs can effectively catalyze the aza-Michael addition under solvent-free conditions. For instance, the protic ionic liquid [Hthis compound][HSO₄] has been identified as an excellent catalyst for the reaction between aromatic amines and 2-cyclohexen-1-one, achieving good to excellent conversion rates in shorter reaction times compared to other this compound derivatives. scielo.br Similarly, the ionic liquid [this compound][OAc] has been used to catalyze the conjugate addition of various aliphatic amines to methyl acrylate, also under solvent-free conditions at room temperature, with excellent yields. psu.edu In comparative studies, [this compound][Ac] was found to be a slightly faster catalyst than its parent base, this compound, for the reaction between dibenzylamine (B1670424) and methyl acrylate. psu.edu The reusability of these ionic liquid catalysts has also been demonstrated, adding to their appeal as a green catalytic solution. researchgate.net

Catalytic Activity of this compound-Based Ionic Liquids in Aza-Michael Reactions

| Catalyst | Michael Donor (Amine) | Michael Acceptor | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Hthis compound][HSO₄] | Aniline | 2-Cyclohexen-1-one | Solvent-free | High Conversion | scielo.brscielo.br |

| [this compound][Ac] | Morpholine | Methyl Acrylate | Solvent-free, RT | Excellent | psu.edu |

| [this compound][Ac] | Piperidine | Methyl Acrylate | Solvent-free, RT | Excellent | psu.edu |

| [this compound][Ac] | Dibenzylamine | Methyl Acrylate | Solvent-free, RT | Excellent | psu.edu |

The capture and utilization of carbon dioxide (CO₂) are critical for mitigating climate change. frontiersin.orgnih.gov this compound-based protic ionic liquids (PILs) have been identified as promising solvents for CO₂ absorption. frontiersin.orgfrontiersin.org Research has systematically shown that the CO₂ absorption capacity and rate in these PILs are directly proportional to the basicity of the IL's anion; a more basic anion leads to faster absorption and higher capacity. frontiersin.orgnih.gov

The mechanism of absorption is dictated by the anion's basicity. frontiersin.org

Weakly Basic Anions : For PILs with weakly basic anions, such as [DBUH][TFA], the absorption is primarily physical, and the CO₂ uptake is limited. frontiersin.orgfrontiersin.org

Strongly Basic Anions : In PILs with more basic anions, like [DBUH][Im], a chemical reaction occurs where CO₂ reacts with the anion to form a carbamate (B1207046), leading to a significantly higher absorption capacity. frontiersin.orgrsc.org The most basic PILs can absorb nearly one mole of CO₂ per mole of IL. frontiersin.org

Beyond simple absorption, this compound and its IL derivatives act as catalysts for the conversion of CO₂ into value-added chemicals. mdpi.com For example, this compound can catalyze the synthesis of oxazolidinones from CO₂, amines, and 1,2-dichloroethane (B1671644) under mild conditions. rsc.org In this process, a key carbamate salt intermediate is formed from the synergistic activation of CO₂ by both the this compound catalyst and the amine substrate. rsc.org this compound-based systems, sometimes in conjunction with other catalysts like [Bmim][OAc], are also used to produce quinazoline-2,4(1H,3H)-diones from CO₂ and o-aminobenzonitriles. mdpi.com

CO₂ Absorption Capacity of Various this compound-Based Protic Ionic Liquids (PILs)

| Protic Ionic Liquid ([DBUH][X]) | Anion (X⁻) | Basicity | CO₂ Uptake (mol CO₂ / mol PIL) | Reference |

|---|---|---|---|---|

| [DBUH][Im] | Imidazole | High | ~0.95 | frontiersin.orgfrontiersin.org |

| [DBUH][4-TFMP] | 4-(Trifluoromethyl)phenoxide | Moderate | ~0.50 | frontiersin.orgfrontiersin.org |

| [DBUH][Cl₂CHCOO] | Dichloroacetate | Low | Limited | frontiersin.orgfrontiersin.org |

| [DBUH][TFA] | Trifluoroacetate | Very Low | Limited | frontiersin.orgfrontiersin.org |

Co-catalysis with Metal Complexes (e.g., Palladium)

This compound is frequently used as a base in metal-catalyzed reactions, particularly those involving palladium. kaist.ac.kracs.org However, its role can be complex. In palladium-catalyzed C-N coupling reactions, a potential issue is the strong binding of this compound to the Pd(II) center, which can deactivate the catalyst and hinder the desired reaction pathway. kaist.ac.kracs.org

To overcome this challenge, researchers have developed strategies involving ligand modification. A study demonstrated that using bulkier phosphine (B1218219) ligands, such as AlPhos, on the palladium catalyst effectively prevents deactivation by this compound. kaist.ac.kracs.org The steric bulk of these ligands hinders the coordination of this compound to the palladium center, thereby allowing the catalytic cycle for C-N coupling to proceed efficiently, even at room temperature. kaist.ac.kracs.org This work provides a clear quantitative understanding of how steric factors in ligand design can manage the interaction with an organic base to improve catalytic performance. kaist.ac.kr

This compound also participates in synergistic catalysis with other metals. A combined system of zinc acetate (B1210297) (Zn(OAc)₂) and this compound has been shown to be highly effective for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org This dual catalytic system demonstrates a synergistic Brønsted/Lewis acid-base effect that enhances the depolymerization efficiency. acs.org Furthermore, a copper(I)/DBU system has been developed for the carboxylative cyclization of propargylic amines with atmospheric CO₂, where CuI and this compound work together to activate the substrate. acs.org

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in chemistry, and this compound is a prominent and widely studied organocatalyst. magnusconferences.com It is particularly valued in ring-opening polymerization (ROP) and other transformations requiring a strong basic catalyst. magnusconferences.comresearchgate.net

While this compound is widely recognized as a strong, sterically hindered, non-nucleophilic base, its catalytic action is not limited to simple proton abstraction. youtube.comacs.org Under certain conditions, this compound can act as a nucleophilic catalyst. researchgate.netacs.org For example, in the esterification of carboxylic acids using dimethyl carbonate (DMC), this compound is proposed to function via a nucleophilic pathway. The mechanism involves the initial reaction of this compound with DMC to form an unstable carbamate intermediate, which is a highly activated methylating agent that then reacts with the carboxylate to yield the methyl ester. researchgate.netacs.org

In other reactions, this compound exhibits a bifunctional catalytic role. In the this compound-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones, kinetic and computational studies suggest a mechanism where this compound acts as a Brønsted base to deprotonate an alcohol. chalmers.se The resulting protonated this compound (DBUH⁺) then acts as a hydrogen-bond donor, coordinating to a ketone and lowering the activation barrier for the crucial C-C bond cleavage step. chalmers.se A similar dual Brønsted acid/base mechanism, involving both the protonated and non-protonated forms of this compound, is hypothesized to explain its enhanced catalytic activity in the ROP of ε-caprolactone under high pressure. researchgate.net

This compound is often compared with another strong organic base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Although catalytic activity in base-catalyzed reactions often correlates with pKa, the comparison between this compound and the slightly more basic TBD is not always straightforward, with relative performance depending heavily on the specific reaction. rsc.org

Polymer Depolymerization : In the glycolysis of PET, this compound showed higher efficiency than TBD, which was unexpected based on basicity alone. rsc.org However, when using longer-chain alcohols for the alcoholysis of PET, TBD's bifunctional acid/base character, which allows for simultaneous activation of both the ester's carbonyl group and the alcohol's nucleophilic group, made it the more active catalyst. rsc.org Conversely, in a Zn(OAc)₂ co-catalyzed system for PET glycolysis, the this compound combination was superior to the TBD one, possibly due to the formation of a more effective catalytic complex. acs.org

Ring-Opening Polymerization (ROP) : In the ROP of lactones, TBD is generally considered more active than this compound. magnusconferences.com However, studies under high-pressure conditions for the ROP of ε-caprolactone surprisingly revealed enhanced catalytic activity for this compound over TBD. researchgate.net This was attributed to TBD forming clusters with the water initiator, limiting its activity, whereas this compound could operate via a more efficient dual acid/base mechanism. researchgate.net

These findings highlight that while basicity is a key factor, other properties such as structure, potential for bifunctional activation, and interactions with co-catalysts or reaction media play crucial roles in determining the ultimate effectiveness of an organocatalyst. researchgate.netrsc.org

Comparative Performance of this compound and TBD as Organocatalysts

| Reaction | Conditions | More Active Catalyst | Reason for Difference | Reference |

|---|---|---|---|---|

| PET Glycolysis | Ethylene Glycol | This compound | Not solely dependent on pKa; other structural factors may dominate. | rsc.org |

| PET Alcoholysis | Long-chain alcohols (≥ C4) | TBD | TBD's bifunctional acid/base character allows simultaneous activation of ester and alcohol. | rsc.org |

| PET Glycolysis with Co-catalyst | Zn(OAc)₂/Ethylene Glycol | This compound | This compound may form a more effective catalytic complex with the metal co-catalyst. | acs.org |

| ROP of ε-caprolactone | Ambient Pressure | TBD | Generally higher reported activity for ROP. | magnusconferences.com |

| ROP of ε-caprolactone | High Pressure, H₂O initiated | This compound | TBD forms inactive clusters; this compound operates via a dual acid/base mechanism. | researchgate.net |

This compound in Cooperative Catalysis

1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound) is increasingly utilized as a component in cooperative or dual catalytic systems, where it works in synergy with another catalyst to achieve transformations that are not possible or efficient with either catalyst alone. chim.it In these systems, this compound's primary role is often as a Brønsted base or a nucleophilic activator, complementing the function of a co-catalyst, which could be a transition metal complex, another organocatalyst, or even a substrate molecule. chim.itrsc.org This synergistic approach allows for novel reactivity and enhanced efficiency in a variety of chemical reactions. chim.it

A significant area of research is the combination of this compound with transition metal catalysts. chim.it For instance, a dual catalytic system of this compound and copper(II) chloride (CuCl₂) has been successfully employed for the carboxylation of homopropargylic amines with carbon dioxide (CO₂) to produce 6-methylene-1,3-oxazin-2-ones. researchgate.net In this reaction, this compound is proposed to deprotonate the amine substrate, while the copper center activates the alkyne moiety, facilitating the subsequent cyclization. chim.itresearchgate.net Similarly, a cost-effective system of copper(I) iodide (CuI) and this compound has been shown to efficiently catalyze the coupling reaction of CO₂ and propargylic amines to yield 2-oxazolidinones, even at atmospheric CO₂ pressure. acs.org Theoretical studies suggest a synergistic mechanism where Cu(I) activates the C≡C triple bond and this compound activates the amino group of the propargylic amine. acs.org Another example involves the glycolysis of polyethylene terephthalate (PET), where a synergistic system of zinc acetate (Zn(OAc)₂) and this compound demonstrates high efficiency. acs.org The optimal performance was observed at a 1:2 molar ratio of Zn(OAc)₂ to this compound, highlighting the importance of the balance between the Lewis acid (zinc) and the organobase (this compound). acs.org

This compound also forms potent cooperative catalytic systems with non-metallic species. The combination of this compound and iodine (I₂) is highly active for the cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates, functioning efficiently even at atmospheric pressure and in the absence of a solvent. researchgate.net In another approach, this compound has been paired with a this compound-derived ionic liquid in a synergistic, metal-free system for converting CO₂, epoxides, and amines into 3-aryl-2-oxazolidinones. researchgate.net Mechanistic studies using NMR spectroscopy and DFT calculations revealed that this compound acts as a hydrogen bond acceptor while the ionic liquid serves as a hydrogen bond donor, cooperatively activating the substrates. researchgate.net

Furthermore, cooperative catalysis involving this compound has been explored in enantioselective transformations. A notable example is the alkene diboration co-catalyzed by a carbohydrate derivative and this compound. acs.orgnih.gov Mechanistic investigations indicate that this compound is required for the crucial boronic ester exchange between the achiral diboron (B99234) reagent (e.g., bis(neopentyl glycolato)diboron) and the chiral diol catalyst. nih.gov

In some systems, the substrate itself can act as a cooperative partner with this compound. This has been demonstrated in the synthesis of oxazolidinones from CO₂, primary amines, and 1,2-dichloroethane. rsc.org Control experiments showed that the key step is the formation of a carbamate salt intermediate from the synergistic activation of CO₂ by both the this compound organocatalyst and the nucleophilic amine substrate. rsc.org

The following table summarizes various cooperative catalytic systems involving this compound:

| Co-catalyst/Partner | Reaction Type | Product | Key Findings | Reference |

| Copper(II) chloride (CuCl₂) | Carboxylation of homopropargylic amines | 6-methylene-1,3-oxazin-2-ones | First example of cooperative this compound-CuCl₂ catalysis; this compound deprotonates the amine, Cu(II) activates the alkyne. | researchgate.net |

| Copper(I) iodide (CuI) | Carboxylative cyclization of propargylic amines | 2-Oxazolidinones | Synergistic activation of both the C≡C triple bond (by CuI) and the amino group (by this compound). | acs.org |

| Zinc acetate (Zn(OAc)₂) | Glycolysis of Polyethylene Terephthalate (PET) | Bis(2-hydroxyethyl) terephthalate (BHET) | Optimal catalytic performance achieved at a 1:2 molar ratio of Zn(OAc)₂ to this compound. | acs.org |

| Iodine (I₂) | Cycloaddition of CO₂ to epoxides | Cyclic carbonates | High activity at atmospheric CO₂ pressure and without organic solvent. | researchgate.net |

| This compound-derived ionic liquid | Conversion of CO₂, epoxides, and amines | 3-Aryl-2-oxazolidinones | This compound acts as a hydrogen bond acceptor and the ionic liquid as a hydrogen bond donor. | researchgate.net |

| Carbohydrate (chiral diol) | Enantioselective diboration of alkenes | Chiral diborylated alkanes | This compound facilitates the essential boronic ester exchange to form the active chiral diboron reagent. | nih.gov |

| Amine (substrate) | Synthesis of oxazolidinones from CO₂ | Oxazolidinones | Synergistic activation of CO₂ by both this compound and the nucleophilic amine substrate to form a key carbamate intermediate. | rsc.org |

Advanced Characterization Techniques in Dbu Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the mechanistic details of DBU-catalyzed reactions. It provides insights into the interactions between this compound, substrates, and intermediates, helping to distinguish between proposed catalytic cycles. lmu.eduuniversiteitleiden.nluniversiteitleiden.nl

In the study of this compound-catalyzed acylations, two primary mechanisms are often considered: direct deprotonation of the nucleophile by this compound or hydrogen bonding between this compound and the nucleophile. lmu.edu NMR titration experiments have been instrumental in clarifying this. By measuring the hydrogen-bonding association constants between this compound and various nucleophiles (like alcohols), researchers have demonstrated that this compound readily forms hydrogen-bond complexes even in polar solvents. lmu.edu This evidence supports a catalytic mechanism where this compound acts as a hydrogen-bond acceptor rather than a Brønsted base. lmu.edu

Furthermore, ¹H and ¹³C NMR analyses are used to confirm the structure of reaction products and intermediates. For instance, in the capture of hydrogen sulfide (B99878) (H₂S) by this compound, NMR spectroscopy confirmed the formation of an ionic solid, [DBUH][SH], through the protonation of one of this compound's nitrogen atoms. rsc.orgdiva-portal.org Specifically, ¹H–¹³C HSQC NMR analysis showed significant chemical shift changes for the carbon atoms at positions 6 and 9 and their attached protons, pinpointing the site of protonation. rsc.org Similarly, in the synthesis of this compound-based ionic liquids, ¹H and ¹³C NMR are used to confirm the quaternization and subsequent ion exchange steps, with the appearance of new signals corresponding to the attached cations and anions. royalsocietypublishing.org

The table below summarizes key NMR findings in this compound research:

| Reaction/System Studied | NMR Technique(s) | Key Findings | Reference |

| This compound-catalyzed esterification | NMR titration | This compound readily forms hydrogen-bond complexes with alcohols, supporting a hydrogen-bond acceptor mechanism. | lmu.edu |

| This compound and Hydrogen Sulfide | ¹H, ¹³C, ¹H–¹³C HSQC NMR | Confirmed the formation of the [DBUH][SH] salt via protonation of the sp²-hybridized nitrogen atom. | rsc.orgdiva-portal.org |

| This compound-based Ionic Liquids | ¹H, ¹³C NMR | Confirmed the structure of the synthesized ionic liquids by identifying characteristic peaks of the cation and anion. | royalsocietypublishing.org |

| This compound-promoted decomposition of difluorocarbene | ¹H, ¹⁹F NMR | Identified key intermediates and confirmed the transformation of difluorocarbene. | cas.cn |

| This compound-catalyzed glycolysis of PET | ¹H NMR | Confirmed the structure of the recrystallized product, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). | acs.org |

Mass Spectrometry (MS) for Intermediate Identification

Mass spectrometry (MS) is an indispensable technique for identifying reactive intermediates in this compound-catalyzed reactions, which are often present in low concentrations and have short lifetimes. univ-poitiers.frnih.govresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose as it can gently transfer ions from solution to the gas phase for analysis. scielo.brresearchgate.net

In the investigation of this compound-based ionic liquids used in aza-Michael additions, ESI-MS was employed to identify and characterize non-covalent complexes formed between the reactants and the ionic liquid catalyst. scielo.brresearchgate.net These findings were crucial in developing a mechanistic model that highlighted the importance of both the acidic hydrogen in the ionic liquid and the anion's ability to form hydrogen bonds with the amine reactant. scielo.br

MS is also used to confirm the identity of products and intermediates in complex reaction mixtures. For example, in the regioselective cycloaddition reactions of zerumbone, LC-MS analysis was used to monitor the reaction progress and verify the absence of undesired side products. rsc.org The high sensitivity of MS allows for the detection of even minor components, providing a comprehensive picture of the reaction pathway. univ-poitiers.frresearchgate.net

Key applications of mass spectrometry in this compound research are highlighted in the table below:

| Reaction/System Studied | Mass Spectrometry Technique | Key Findings | Reference |

| This compound-based Ionic Liquids in aza-Michael addition | ESI-MS | Identified non-covalent complexes between reactants and the ionic liquid catalyst. | scielo.brresearchgate.net |

| Cycloaddition reactions of zerumbone | LC-MS | Monitored reaction progress and confirmed the absence of side products. | rsc.org |

| General organometallic and organocatalytic reactions | ESI-MS | Detection of low-abundance charged intermediates. | univ-poitiers.frnih.govresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time monitoring of this compound-catalyzed reactions. clairet.co.ukyoutube.comthermofisher.com By tracking changes in the vibrational frequencies of functional groups, FTIR provides kinetic and mechanistic information as the reaction progresses. nih.govrsc.orgnih.gov In-situ Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it allows for continuous monitoring of the reaction mixture without the need for sample extraction. nih.govresearchgate.net

For example, in the this compound-catalyzed synthesis of metal salts of fatty acids, FTIR was used to follow the reaction by observing the C=N stretching frequency of this compound. A significant shift in this peak indicated the protonation of this compound, a key step in the proposed anion exchange mechanism. researchgate.net Similarly, in the synthesis of polyurea from diamines and carbon dioxide, in-situ high-pressure ATR-FTIR demonstrated that this compound activates both the CO₂ and the amine groups, leading to enhanced catalytic performance. researchgate.net

FTIR is also used to characterize the final products. In the synthesis of this compound-based ionic liquids, the FTIR spectra support the structural assignments made by NMR by showing the characteristic absorption bands of the functional groups present in the cation and anion. royalsocietypublishing.orgresearchgate.net

The table below summarizes the application of FTIR in this compound-related research:

| Reaction/System Studied | FTIR Technique | Key Findings | Reference |

| This compound-catalyzed synthesis of metal salts of fatty acids | FTIR | Observed a shift in the C=N stretching frequency, indicating protonation of this compound. | researchgate.net |

| This compound-catalyzed synthesis of polyurea | In-situ ATR-FTIR | Showed that this compound activates both CO₂ and the diamine. | researchgate.net |

| This compound-based Ionic Liquids | FTIR | Confirmed the structures of the synthesized ionic liquids. | royalsocietypublishing.orgresearchgate.net |

| This compound and Hydrogen Sulfide | FTIR | Confirmed the formation of the [DBUH][SH] salt. | diva-portal.org |

| This compound-catalyzed synthesis of 3H-imidazo[4,5-a]acridines | FTIR | Identified the characteristic cyanide group absorption band in the product. | iau.ir |

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers synthesized using this compound as a catalyst. selectscience.netgatech.edujyu.fi GPC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.netpolymerchar.com

In the this compound-catalyzed ring-opening polymerization (ROP) of cyclic esters like lactide and glycolide, GPC is routinely used to assess the success of the polymerization. researchgate.net For instance, a linear relationship between the molecular weight and the monomer-to-initiator ratio, as determined by GPC, can indicate a controlled polymerization process. researchgate.net Furthermore, a narrow PDI value (typically less than 1.2) is often indicative of a well-controlled polymerization with minimal side reactions, such as transesterification. researchgate.netwaters.com

GPC is also employed to study the kinetics of polymerization. By taking samples at different time points during the reaction and analyzing them by GPC, researchers can track the evolution of molecular weight and PDI, providing insights into the reaction mechanism and rate. dtic.mil

The table below presents typical data obtained from GPC analysis in this compound-catalyzed polymerizations:

| Polymerization System | GPC Findings | Reference |

| This compound-catalyzed ROP of lactide and glycolide | Used to determine Mn, Mw, and PDI of the resulting copolymers. | researchgate.net |

| This compound-catalyzed ROP of diglycolide | Characterized the molecular weight of the resulting polyglycolide. | researchgate.net |

| Polyurethane prepolymer synthesis | Monitored reaction kinetics and the formation of oligomeric species. | dtic.mil |

| General polymer analysis | Determination of molecular weight distribution. | selectscience.netgatech.edujyu.fipolymerchar.comlcms.cz |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) for Polymer End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique for the detailed characterization of polymers, including those synthesized with this compound. shimadzu.comnih.gov It is particularly valuable for determining the absolute molecular weights of oligomers and for identifying the chemical structure of polymer end-groups. waters.comnist.govamerican.edusigmaaldrich.combruker.com

In this compound-catalyzed polymerizations, the nature of the end-groups can provide crucial information about the initiation and termination mechanisms. MALDI-TOF can resolve individual polymer chains (oligomers) in a mass spectrum, allowing for the precise determination of their masses. nih.govsigmaaldrich.com By comparing the observed mass with the calculated mass based on the repeating monomer unit and the expected end-groups, the structure of the polymer can be confirmed. waters.com

For example, in the this compound-catalyzed ROP of epoxides initiated by an alcohol, MALDI-TOF analysis can confirm that one end of the polymer chain is terminated with the initiator fragment and the other with a hydroxyl group. researchgate.net This level of detail is often difficult to obtain with other techniques like NMR, especially for high molecular weight polymers where the end-group signals are very weak. sigmaaldrich.com

The table below illustrates the utility of MALDI-TOF in polymer end-group analysis:

| Polymer System | MALDI-TOF Findings | Reference |

| This compound-catalyzed ROP of propylene (B89431) oxide | Confirmed the end-groups of the resulting poly(propylene oxide), initiated by benzyl (B1604629) alcohol. | researchgate.net |

| General polymer characterization | Provides absolute molecular weights and information on end-group fidelity. | waters.comshimadzu.comnih.govnist.govamerican.edusigmaaldrich.combruker.com |

| Polyoxyethylene bis(azide) modification | Confirmed the successful conjugation of end-groups after a click reaction. | nih.govsigmaaldrich.com |

Future Research Directions and Emerging Applications

Expanding the Scope of DBU-Catalyzed Reactions

The application of this compound in organic synthesis is vast and continues to grow. tandfonline.comresearchgate.net Researchers are actively exploring new frontiers for this compound-catalyzed reactions, aiming to develop novel transformations and broaden the substrate scope of existing methods.

Recent studies have demonstrated the potential of this compound in promoting complex cascade reactions. For instance, a this compound-promoted Michael addition/cyclization/elimination cascade between vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenes has been developed for the synthesis of polysubstituted arenes. mdpi.com This method is notable for its mild reaction conditions and high yields. mdpi.com Furthermore, this compound has been instrumental in the synthesis of highly stereoselective chalcones with alkylcyanoacetate subunits through the ring-opening of multi-substituted donor-acceptor cyclopropanes, a process that notably avoids the need for transition metal catalysts. researchgate.net

The exploration of this compound in multicomponent reactions is another promising area. It has been successfully employed as a catalyst for the synthesis of complex molecules like 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene-1,3-dicarbonitriles and pyrrolo[2,1-a]isoquinolines. tandfonline.com Additionally, a novel this compound-promoted tandem cyclization of ynones with diazo compounds has been developed, offering a direct route to fused eight-membered oxocino[2,3-c]pyrazoles. acs.org This reaction is highly regio- and diastereoselective, forming four new bonds and two rings in a single step. acs.org

Future efforts will likely focus on uncovering new cascade reactions, expanding the library of accessible molecular scaffolds, and applying these methodologies to the synthesis of complex natural products and medicinally relevant compounds.

Development of Novel this compound-Based Catalytic Systems

To enhance the efficiency, selectivity, and recyclability of this compound, researchers are developing novel catalytic systems. These systems often involve the immobilization of this compound on solid supports or the creation of this compound-based ionic liquids.

One approach involves grafting this compound-based ionic liquids onto mesoporous materials like SBA-15. researchgate.net This creates a bifunctional catalyst for reactions such as the cycloaddition of CO2 and epoxides. researchgate.net Another strategy involves the development of this compound-based hydroxyl ionic liquids, such as N-(2-hydroxy-ethyl)-DBU bromide, which has shown enhanced catalytic activity in Knoevenagel condensation reactions in water. researchgate.nettandfonline.com

The combination of this compound with other catalysts to create synergistic systems is also a key area of research. For example, a catalytic system composed of this compound and benzyl (B1604629) bromide has been shown to be effective for the chemical fixation of CO2 into cyclic carbonates under metal- and solvent-free conditions. rsc.org In the realm of polymer recycling, a synergistic system of zinc acetate (B1210297) and this compound has been used for the efficient glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org

The development of these novel systems aims to improve catalyst performance, simplify product purification, and promote greener chemical processes.

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new catalytic transformations. While this compound is often considered a non-nucleophilic base, it can also act as a nucleophilic catalyst. highfine.comnih.gov

For instance, in the esterification of carboxylic acids with dimethyl carbonate, a multistep mechanism is proposed where this compound is initially N-acylated to form a carbamate (B1207046) intermediate, which then facilitates the O-alkylation of the carboxylate. nih.gov In the ring-opening polymerization of lactide to produce poly(lactic acid), significant research has been undertaken to unify the understanding of the complex reaction network, which involves multiple polymerization routes facilitated by this compound. nih.govacs.org

Computational methods, such as density functional theory (DFT), are increasingly being used to investigate the intricate details of this compound-catalyzed reactions. strath.ac.uk These studies help to rationalize experimental observations and predict the outcomes of new reactions. For example, in the this compound-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones, kinetic studies and quantum chemical investigations suggest a mechanism where this compound acts as both a Brønsted base and a hydrogen-bond donor. chalmers.se